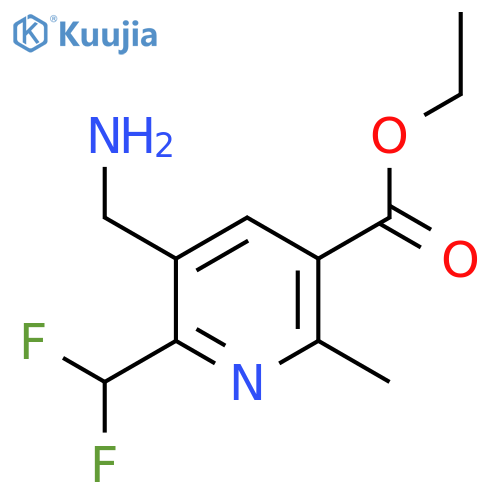

Cas no 1805622-99-4 (Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate)

1805622-99-4 structure

商品名:Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate

CAS番号:1805622-99-4

MF:C11H14F2N2O2

メガワット:244.237869739532

CID:4803588

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate

-

- インチ: 1S/C11H14F2N2O2/c1-3-17-11(16)8-4-7(5-14)9(10(12)13)15-6(8)2/h4,10H,3,5,14H2,1-2H3

- InChIKey: YKHMWGZUBGETLK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CN)=CC(C(=O)OCC)=C(C)N=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 264

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029016572-250mg |

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate |

1805622-99-4 | 95% | 250mg |

$1,058.40 | 2022-04-01 | |

| Alichem | A029016572-1g |

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate |

1805622-99-4 | 95% | 1g |

$3,155.55 | 2022-04-01 |

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1805622-99-4 (Ethyl 3-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine-5-carboxylate) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬